![molecular formula C15H16N4O5 B14799746 ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)
ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylcarbamoyl group, and a nitroanilino group attached to a prop-2-enoate backbone. Its distinct chemical properties make it a valuable subject of study in various fields.
Preparation Methods
The synthesis of ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate typically involves multiple steps. One common method includes the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . This reaction is usually carried out under controlled conditions, with careful monitoring of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial properties . In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate can be compared to other similar compounds such as methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate While both compounds share a similar prop-2-enoate backbone, the presence of different substituents (eg
Properties
Molecular Formula |
C15H16N4O5 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate |
InChI |
InChI=1S/C15H16N4O5/c1-4-24-15(21)10(8-16)9-17-13-6-5-11(19(22)23)7-12(13)14(20)18(2)3/h5-7,9,17H,4H2,1-3H3/b10-9+ |
InChI Key |
JQIITTFBDZWKOO-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


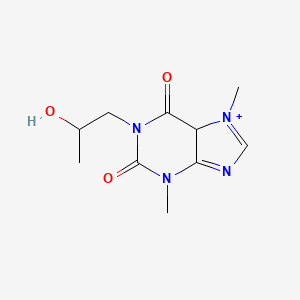
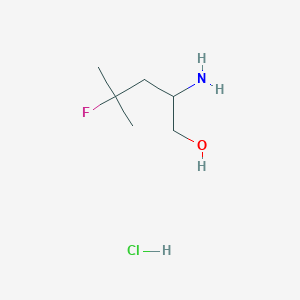

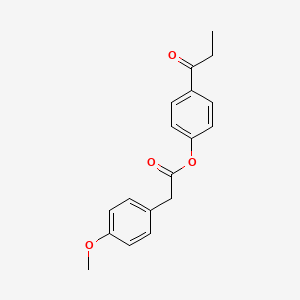
![N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14799699.png)
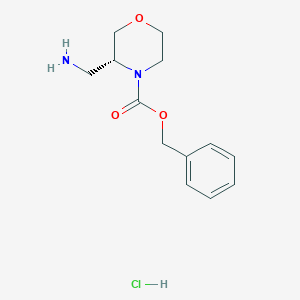

![1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B14799718.png)
![3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B14799720.png)
![4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14799721.png)
![2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)
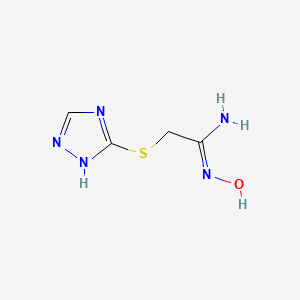
![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
